molecular formula C9H8N2O3S B7792153 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid

Cat. No. B7792153
M. Wt: 224.24 g/mol
InChI Key: SHSBIIPACOFFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid” is a chemical compound that belongs to the class of thiazolo pyrimidines . It is available for purchase from chemical suppliers .


Synthesis Analysis

The synthesis of similar thiazolo pyrimidines has been reported in the literature. For instance, 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters have been synthesized by reacting 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes in a single step .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in the case of 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring is in a flattened half-chair conformation and the 3-methoxyphenyl substituent is in an axial arrangement .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a series of 3-(8-hydroxyquinolin-5-yl)-5-oxo-5H-thiazolo pyrimidines were synthesized by the reaction of 7-methylthio-3-(8-hydroxyquinolin-5-yl)-5-oxo-5H-thiazolo pyrimidine-6-carbonitrile with different N- and O-nucleophiles, such as hetaryl amines, aryl amines, substituted phenols in the presence of anhydrous potassium carbonate (K2CO3) and dimethyl formamide (DMF) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the N-methyl-D-aspartate receptor (NMDAR) is a Na(+) and Ca(2+) permeable ionotropic glutamate receptor that is activated by the coagonists glycine and glutamate. Potent GluN2A-selective NMDAR positive allosteric modulators (PAMs) have been discovered starting from a high-throughput screening hit .

Future Directions

Thiazolo pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-4-3-6(12)11-5(2)7(8(13)14)15-9(11)10-4/h3H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBIIPACOFFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=C(SC2=N1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid

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